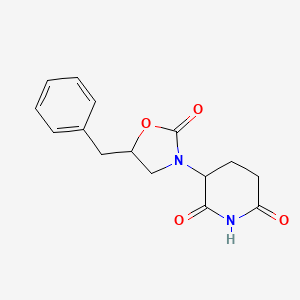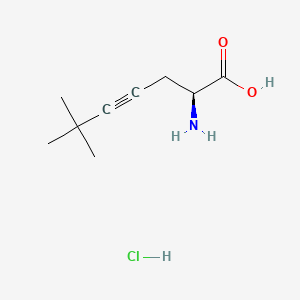
N-(2,6-Dichlorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dichlorophenyl)prop-2-enamide is an organic compound with the molecular formula C9H7Cl2NO It is a member of the cinnamamide family, characterized by the presence of a phenyl ring substituted with chlorine atoms at the 2 and 6 positions, and an amide group attached to a prop-2-enyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)prop-2-enamide typically involves the reaction of 2,6-dichloroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and reduce the risk of contamination.
化学反応の分析
Types of Reactions
N-(2,6-Dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2,6-Dichlorophenyl)prop-2-enamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2,6-Dichlorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in designing new anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of N-(2,6-Dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of transcription factor NF-κB, which plays a crucial role in inflammatory responses. The compound’s structure allows it to fit into the active site of NF-κB, preventing its activation and subsequent transcription of pro-inflammatory genes .
類似化合物との比較
Similar Compounds
- N-(2,5-Dichlorophenyl)prop-2-enamide
- N-(2,6-Dibromophenyl)prop-2-enamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)prop-2-enamide
Uniqueness
N-(2,6-Dichlorophenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it has shown higher potency in inhibiting NF-κB activity, making it a promising candidate for further research in anti-inflammatory drug development .
特性
CAS番号 |
37511-45-8 |
|---|---|
分子式 |
C9H7Cl2NO |
分子量 |
216.06 g/mol |
IUPAC名 |
N-(2,6-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-8(13)12-9-6(10)4-3-5-7(9)11/h2-5H,1H2,(H,12,13) |
InChIキー |
CJLLWSBURLHHJY-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)






![Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554740.png)






